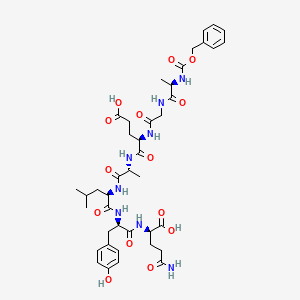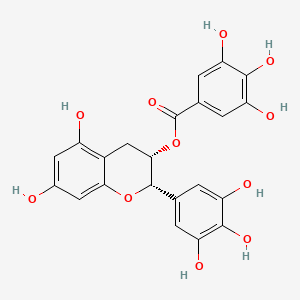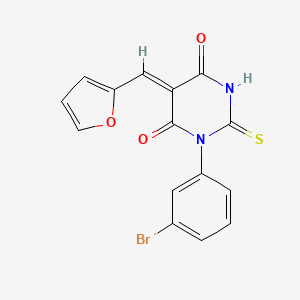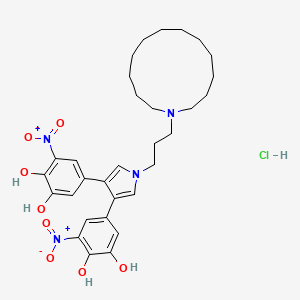
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH is a synthetic peptide composed of several D-amino acids. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group at the N-terminus. Peptides like this one are often used in various scientific research applications due to their stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with a Cbz group, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or HATU.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the side chains of amino acids like tyrosine and glutamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH depends on its specific application. In biological systems, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making the peptide more effective in its intended role.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Characterized by the presence of D-amino acids and a Cbz protecting group.
Cbz-L-Ala-Gly-L-Glu-L-Ala-L-Leu-L-Tyr-L-Gln-OH: Similar structure but composed of L-amino acids.
Ac-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Similar peptide with an acetyl (Ac) protecting group instead of Cbz.
Uniqueness
This compound is unique due to its specific sequence of D-amino acids and the presence of the Cbz protecting group. This combination provides enhanced stability and resistance to enzymatic degradation, making it particularly useful in various research and industrial applications.
Propiedades
Fórmula molecular |
C41H56N8O14 |
|---|---|
Peso molecular |
884.9 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-4-carboxy-2-[[2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H56N8O14/c1-22(2)18-30(38(58)49-31(19-25-10-12-27(50)13-11-25)39(59)47-29(40(60)61)14-16-32(42)51)48-36(56)24(4)44-37(57)28(15-17-34(53)54)46-33(52)20-43-35(55)23(3)45-41(62)63-21-26-8-6-5-7-9-26/h5-13,22-24,28-31,50H,14-21H2,1-4H3,(H2,42,51)(H,43,55)(H,44,57)(H,45,62)(H,46,52)(H,47,59)(H,48,56)(H,49,58)(H,53,54)(H,60,61)/t23-,24-,28-,29-,30-,31-/m1/s1 |
Clave InChI |
BJRDXYJUVDWFLZ-HJDJIZHKSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)
![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)




